2-Chloro-5-fluoro-N,N-dimethylnicotinamide
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Overview
Description
2-Chloro-5-fluoro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H8ClFN2O. It is a derivative of nicotinamide, featuring both chloro and fluoro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N,N-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoronicotinic acid.
Esterification: The acid is esterified using methanol to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5-fluoro-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylnicotinamide
- 5-Fluoro-N,N-dimethylnicotinamide
- 2-Chloro-5-fluoronicotinamide
Uniqueness
2-Chloro-5-fluoro-N,N-dimethylnicotinamide is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical and biological properties compared to similar compounds. This dual substitution can enhance its reactivity and specificity in various applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDTVVXSKUOHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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